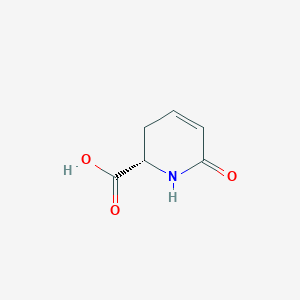
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like tosyl chloride and triethylamine are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid: A structurally related compound with similar reactivity and applications.
Pyridone Derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Uniqueness
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
147751-02-8 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
SMILES |
C1C=CC(=O)NC1C(=O)O |
Isomerische SMILES |
C1C=CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
C1C=CC(=O)NC1C(=O)O |
Synonyme |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















